N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidinone family, characterized by a fused bicyclic core with a 4-oxo functional group. The structure features 2,7-dimethyl substitutions on the pyrido-pyrimidine ring and a 3-(phenylthio)propanamide side chain.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-8-9-16-20-14(2)18(19(24)22(16)12-13)21-17(23)10-11-25-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPUQCSVVMPRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CCSC3=CC=CC=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
Biological Activity Overview
Research has indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit a range of biological activities including antimicrobial , anti-inflammatory , and anticancer properties. The specific activities of this compound have been explored in various studies.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives of pyrido[1,2-a]pyrimidines demonstrated significant activity against various bacterial strains. For instance, compounds with similar structural motifs showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity based on its structural analogs .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives has been documented in several studies. One study highlighted that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could modulate inflammatory pathways effectively .
Anticancer Activity
The anticancer properties of related pyrido[1,2-a]pyrimidine compounds have been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by inhibiting cell proliferation and inducing cell cycle arrest .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These may include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors.
- Nucleic Acid Interaction : The compound could potentially bind to DNA or RNA, affecting gene expression.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Key findings suggest:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
- Chain Length and Flexibility : Variations in the length and flexibility of side chains can significantly impact the efficacy and selectivity of these compounds against different biological targets .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Antiallergy Activity : In a rat model for passive cutaneous anaphylaxis, related compounds demonstrated superior antiallergy effects compared to standard treatments .
- Antibacterial Efficacy : A comparative study showed that certain derivatives exhibited lower MIC values than established antibiotics like ciprofloxacin .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Key Findings :
- The reaction rate depends on steric hindrance from the pyrido-pyrimidin core and electronic effects of substituents.
- Yields for analogous compounds range from 60–85% .
Oxidation of the Phenylthio Group
The phenylthio (-SPh) group undergoes oxidation to sulfoxide (-SOPh) or sulfone (-SO₂Ph) derivatives.
Mechanistic Insight :
- Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance.
- Sulfone formation requires stronger oxidizing conditions compared to sulfoxide.
Nucleophilic Substitution at Sulfur
The phenylthio group can act as a leaving group in nucleophilic substitution reactions under specific conditions.
Challenges :
- Low yields due to steric hindrance from the pyrido-pyrimidin core and competing side reactions.
Cyclization Reactions
The phenylthio and amide functionalities may participate in cyclization to form fused heterocycles.
Mechanism :
- Intramolecular attack by the sulfur or nitrogen atom forms five- or six-membered rings, stabilized by aromaticity .
Functionalization of the Pyrido-Pyrimidin Core
The 4-oxo group and methyl substituents enable further derivatization.
Cross-Coupling Reactions
The phenylthio group may facilitate palladium-catalyzed couplings.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Not reported |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl analogs | Theoretical |
Limitations :
- Limited examples in pyrido-pyrimidin systems; sulfur may poison catalysts.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pyrido[1,2-a]pyrimidinone core is a common scaffold in medicinal chemistry. Key analogs and their distinctions include:
Key Observations :
- Positional Isomerism: The 2,7-dimethyl configuration (target compound) vs.
- Side Chain Diversity : The phenylthio group (target) contrasts with iodobenzamide () and diphenylpropanamide (), impacting solubility and interaction profiles. Sulfur may confer redox activity or metabolic resistance compared to halogens or aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
